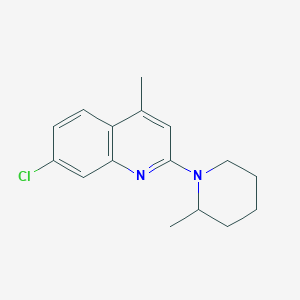![molecular formula C25H24N2O2 B5206228 N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide, also known as PB-28, is a synthetic compound that belongs to the family of benzamide derivatives. PB-28 has been widely studied for its potential as an anticancer agent due to its ability to selectively bind to androgen receptors.
Mécanisme D'action
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide binds to the androgen receptor with high affinity and specificity. This binding inhibits the interaction between the androgen receptor and its co-activators, leading to the inhibition of androgen receptor-mediated gene transcription. This disruption of the androgen receptor signaling pathway ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells through the inhibition of androgen receptor-mediated gene transcription. This cell death pathway is selective for cancer cells, as normal cells do not express high levels of androgen receptors. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has several advantages as an anticancer agent. It is highly selective for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been found to be effective against cancer cells that are resistant to other anticancer agents. However, N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness.
Orientations Futures
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide. One area of research is the development of more effective formulations of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability. Another area of research is the exploration of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide as a potential treatment for other types of cancer, such as breast cancer and ovarian cancer. Finally, the development of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide analogs with improved pharmacological properties could also be an area of future research.
Méthodes De Synthèse
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with piperidine-1-carbonyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively bind to androgen receptors, which are overexpressed in many types of cancer, including prostate cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the androgen receptor signaling pathway.
Propriétés
IUPAC Name |
4-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-14-12-20(13-15-21)19-8-3-1-4-9-19)26-23-11-7-10-22(18-23)25(29)27-16-5-2-6-17-27/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPXKYAUHDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidin-1-ylcarbonyl)phenyl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)
![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)

![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)
![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
